molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No. B2384581
CAS RN: 25373-61-9
M. Wt: 257.172
InChI Key: JSZWGVPOLFJCQQ-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (1-[2-NTPI]) is a synthetic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that is composed of an imidazole ring with a nitro group and a trifluoromethyl group attached to the ring. 1-[2-NTPI] has been found to be useful in a variety of applications, such as the synthesis of pharmaceuticals, the development of new catalysts, and the study of reaction mechanisms.

Scientific Research Applications

Derivatization of Amino Acids in Kombucha Beverages

Metabolite Detection: Flutamide Derivatives

DNA Interaction Studies

S-Trifluoromethylation of Thiophenols

properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWGVPOLFJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Synthesis routes and methods I

Procedure details

A mixture of imidazole (0.997 g, 14.65 mmol) and tert-BuOK (1.722 g, 15.35 mmol) was put under Ar in a 100 mL and dissolved in dry DMSO (15 mL) to give a colorless solution. After 5 min, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.04 mL, 14.58 mmol) was added within 30 s, immediately leading to a darkening of the rm to black. A temperature rise was also noted. The black solution was stirred at RT for 20 min. Ice water (60 mL) and EtOAc (50 mL) were added, the organic layer was isolated, and the aqueous phase was extracted twice with 20 mL EtOAc. The organic layer was washed with H2O (2×30 mL), brine, dried, filtered and evaporated to give the title compound as an orange oil. Yield: 3.66 g (97%).
Quantity
0.997 g
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reactant
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1.722 g
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reactant
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2.04 mL
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reactant
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[Compound]
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Ice water
Quantity
60 mL
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reactant
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Quantity
50 mL
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (15.00 g; 71.8 mmol; 1 eq) and diisopropylethylamine (12.5 mL; 71.8 mmol; 1 eq) in anhydrous acetonitrile (650 mL), imidazole (4.88 g; 71.8 mmol; 1 eq) is added under argon. The reaction mixture is allowed to stir under reflux for 20 hours until 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has completely reacted. The crude mixture is concentrated under vacuum and the resulting powder dissolved in ethyl acetate (250 mL). The organic phase is then washed with water (100 mL), brine (100 mL) and dried over sodium sulfate to provide an orange powder after concentration under vacuum. Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 5:5) afforded the title compound (17.7 g; 68.5 mmol; 96%) as a brown powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
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4.88 g
Type
reactant
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650 mL
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solvent
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0 (± 1) mol
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Yield
96%

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